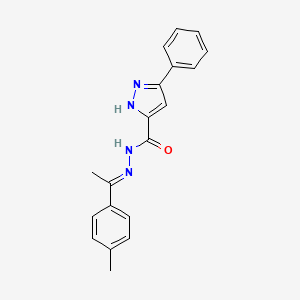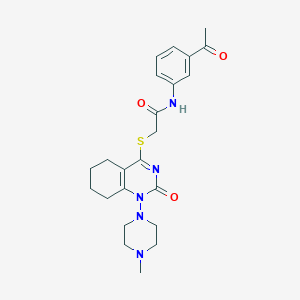
N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to this compound involves multi-step chemical processes, starting from basic chemical entities to complex structures. For example, Yang Jing et al. (2010) designed and synthesized novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives, demonstrating a methodology that could be relevant for the synthesis of our target compound (Yang Jing, 2010).
Molecular Structure Analysis
The structural characterization of these compounds is typically achieved using spectroscopic methods such as NMR, IR, and MS, providing detailed insights into their molecular frameworks. For instance, DFT and experimental investigations (FT-IR, FT-Raman) offer comprehensive structural and vibrational studies, as seen in research by A. El-Azab et al. (2016), where the molecular structure of a related compound was extensively analyzed (El-Azab et al., 2016).
Chemical Reactions and Properties
The chemical behavior of these compounds under various conditions reveals their reactivity and potential for further chemical modifications. Novel synthetic routes and the exploration of reaction mechanisms offer insights into their chemical properties and reactivities, as discussed in the work on Pictet Spengler-type reactions by Juan F González et al. (2004), indicating the versatility of these compounds in chemical transformations (González et al., 2004).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds in different environments and for their application in further studies. X-ray diffraction methods, as applied in the characterization of novel derivatives, provide essential data on the crystallography of these compounds, aiding in the understanding of their physical properties.
Chemical Properties Analysis
Exploring the chemical properties involves studying the compounds' stability, reactivity, and interactions with various chemical reagents. This analysis is fundamental in predicting the behavior of these compounds in biological systems and their potential utility in various applications. The studies on novel antimicrobial agents by Manoj N. Bhoi et al. (2015), for instance, shed light on the antibacterial properties of related compounds, highlighting their chemical utility and potential for application in medicinal chemistry (Bhoi et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Molecular Docking Studies
Research has demonstrated that analogues of quinazolinone, which share structural similarities with N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, exhibit potent antitumor activities. A study conducted by Ibrahim A. Al-Suwaidan et al. (2016) on a series of 3-benzyl-substituted-4(3H)-quinazolinones revealed broad spectrum antitumor activity, with some compounds being 1.5–3.0-fold more potent than the positive control 5-FU. Molecular docking studies into the ATP binding site of EGFR-TK showed a similar binding mode to erlotinib, suggesting a mechanism through inhibition of EGFR-TK for potential anticancer applications (Al-Suwaidan et al., 2016).
Antibacterial and Antifungal Activities
Another aspect of research on similar compounds has focused on antimicrobial activities. For instance, L. Yurttaş et al. (2015) synthesized new derivatives that were evaluated for their antimicrobial and anticholinesterase activities. Although the acetylcholinesterase inhibitory activities were found to be weak, significant antifungal activity, especially against Candida parapsilosis, was noted, suggesting potential for developing antimicrobial agents from this class of compounds (Yurttaş et al., 2015).
Synthesis and Biological Evaluation of Derivatives
Research into the synthesis of novel derivatives containing the quinazolinone moiety, such as those by Tien-Cong Nguyen et al. (2022), has yielded new compounds with potential biological activities. These derivatives were synthesized from anthranilic acid and aryl isothiocyanates, with their structures confirmed by various spectroscopic methods. This approach highlights the ongoing exploration of this chemical framework for developing new therapeutic agents with diverse biological activities (Nguyen et al., 2022).
Antihistaminic Agents Development
Furthermore, the design and synthesis of quinazolinone derivatives as antihistamine agents have been investigated. A study by V. Alagarsamy et al. (2014) synthesized a series of novel compounds showing significant protection against histamine-induced bronchospasm in animal models. One compound, in particular, showed comparable protection to the reference standard chlorpheniramine maleate with negligible sedation, pointing towards its potential as a lead molecule for further antihistamine drug development (Alagarsamy et al., 2014).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3S/c1-16(29)17-6-5-7-18(14-17)24-21(30)15-32-22-19-8-3-4-9-20(19)28(23(31)25-22)27-12-10-26(2)11-13-27/h5-7,14H,3-4,8-13,15H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUKFDMGIHCOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2483914.png)
![8-((2-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2483915.png)

![2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2483920.png)

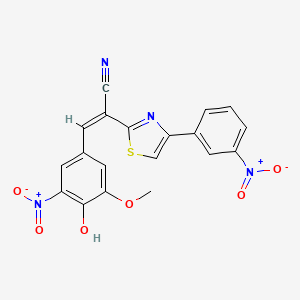
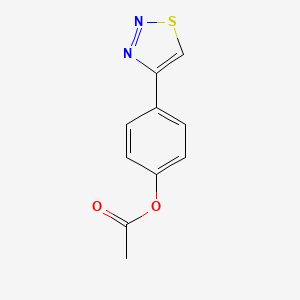

![6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2483927.png)
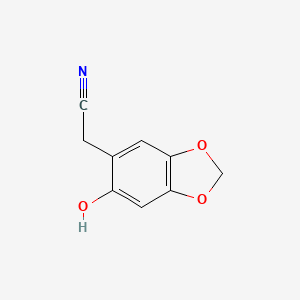
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483929.png)

